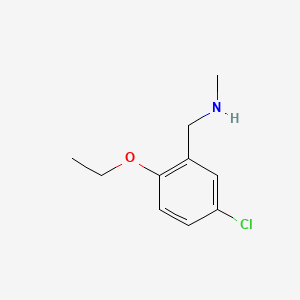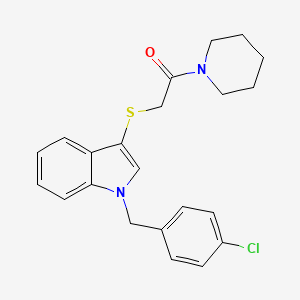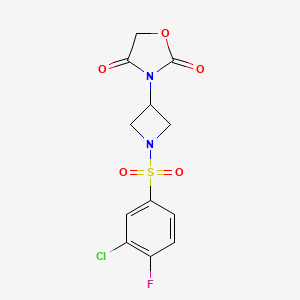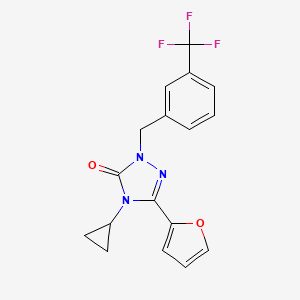
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C21H20N8O and its molecular weight is 400.446. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound you’re referring to, known by its chemical names “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone” and “4-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine”, has several potential applications in scientific research. Here’s a comprehensive analysis focusing on unique applications:
Anticancer Activity
The triazole and pyrimidine moieties present in the compound are known for their anticancer properties. Research suggests that similar structures can inhibit the proliferation of cancer cells, such as MCF-7 and HCT-116 cell lines, by inducing apoptosis . These compounds have been evaluated for their cytotoxic activities and could serve as a platform for designing more potent anticancer agents.
Electrochromic Materials
Compounds with pyrrole units have been used to synthesize polymers with electrochromic properties. These materials change color upon electrical stimulation, which is useful for applications like smart windows, displays, and energy storage devices. The electrochemical and optical properties of such polymers have been extensively studied, indicating potential use in flexible electronics and sensors .
Antibacterial and Antitubercular Agents
Derivatives of pyrrole have been widely described for their therapeutic applications, including as antibacterial and antitubercular agents . The structural features of the compound suggest it could be explored for similar applications, contributing to the development of new antibiotics and treatments for tuberculosis.
Antiviral Agents
The triazole ring is a common feature in many antiviral compounds. It has been incorporated into drugs that show activity against viruses like hepatitis C and HIV. The compound’s structure, containing both triazole and pyrimidine rings, may offer a scaffold for synthesizing new antiviral agents .
Fungicides
Pyrrole derivatives have been utilized as fungicides due to their ability to inhibit fungal growth. The compound’s structure could be optimized for enhanced antifungal activity, potentially leading to the development of new fungicides with improved efficacy .
Cholesterol-Lowering Drugs
Some pyrrole derivatives have been used to reduce cholesterol levels. The compound’s structural complexity and the presence of pharmacophores like triazole and pyrimidine suggest it could be investigated for its cholesterol-lowering potential .
Anti-Inflammatory Drugs
The anti-inflammatory properties of triazole-containing compounds are well-documented. This compound could be studied for its potential use as an anti-inflammatory agent, possibly offering a new treatment option for inflammatory diseases .
Energy Storage Applications
Conjugated polymers derived from pyrrole units have been used in energy storage applications. The compound’s structure could lead to the development of new materials for capacitors and batteries, enhancing energy density and efficiency .
作用機序
Target of Action
Compounds with similar structures have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .
Mode of Action
The compound interacts with its targets by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
It’s known that similar compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The compound has shown to exhibit potent inhibitory activities against cancer cell lines. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) .
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c30-21(17-3-5-18(6-4-17)26-7-1-2-8-26)28-11-9-27(10-12-28)19-13-20(24-15-23-19)29-16-22-14-25-29/h1-8,13-16H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSYTUYEORSBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914655.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2914656.png)



![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2914662.png)

![N-(3-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2914667.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2914669.png)


![N-(4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2914673.png)

![Ethyl 2-[3-(dimethylamino)propanoylamino]acetate;hydrochloride](/img/structure/B2914678.png)